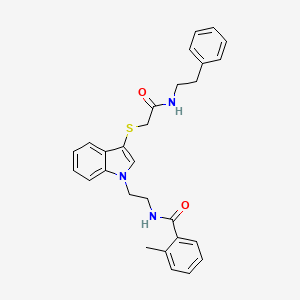

2-methyl-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Description

The compound 2-methyl-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a structurally complex benzamide derivative. Its core consists of a 2-methylbenzamide moiety linked via an ethyl chain to a 1H-indole ring substituted at the 3-position with a thioether group. This thioether connects to a 2-oxoethylamine unit, which is further modified with a phenethylamine group (Figure 1). The indole scaffold is a common pharmacophore in pharmaceuticals, often associated with receptor binding (e.g., serotonin receptors, kinase inhibitors) .

Synthesis of such compounds typically involves multi-step reactions, including coupling of benzoyl chlorides with amine-containing intermediates, as seen in related benzamide syntheses (e.g., ).

Properties

IUPAC Name |

2-methyl-N-[2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O2S/c1-21-9-5-6-12-23(21)28(33)30-17-18-31-19-26(24-13-7-8-14-25(24)31)34-20-27(32)29-16-15-22-10-3-2-4-11-22/h2-14,19H,15-18,20H2,1H3,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOIIMNMSIOCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Attachment of the Phenethylamine Derivative: The phenethylamine derivative can be introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks the electrophilic carbon of the phenethylamine derivative.

Formation of the Benzamide Moiety: The benzamide moiety is typically formed through an amidation reaction, where the amine group of the indole derivative reacts with a benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-methyl-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Diversity

The target compound’s indole-thioether-phenethylamine substituent distinguishes it from simpler benzamides. Key comparisons include:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

- Substituent: Hydroxy-dimethylethyl group.

- Function: Acts as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization.

- Contrast: The target compound’s indole-thioether chain lacks this directing capability but may offer enhanced bioactivity due to heterocyclic and aromatic motifs.

Compounds from (e.g., oxadiazole/thienyl derivatives):

- Examples:

2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide

N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide Substituents: Oxadiazole, thienyl, or triazolopyrimidine groups. Function: Designed for anticancer, antiviral, or antiplatelet applications. Contrast: The target compound’s indole-phenethylamine system may target different biological pathways (e.g., kinase inhibition vs. viral protease inhibition).

Physicochemical and Pharmacokinetic Properties

- Molecular Weight and Solubility: The target compound’s higher molecular weight (estimated >500 g/mol) compared to simpler benzamides (e.g., mepronil: 269 g/mol) may reduce solubility but improve target binding via extended substituent interactions.

- Metabolic Stability: The thioether group could slow oxidative metabolism, while the indole ring may undergo cytochrome P450-mediated modifications.

Data Tables

Table 1. Structural and Functional Comparison of Benzamide Derivatives

Table 2. Key Substituent Effects on Function

Biological Activity

2-methyl-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide, also known by its CAS number 868973-31-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 428.5 g/mol. The structure features a benzamide core substituted with various functional groups that contribute to its biological activity.

The compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : It is known to inhibit specific enzymes that are crucial in various metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways involved in pain and inflammation.

Case Studies and Research Findings

-

Anticancer Activity

- A study demonstrated that the compound significantly inhibited the proliferation of cancer cell lines in vitro. The IC50 values were reported in the low micromolar range, indicating potent activity against tumor cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

-

Anti-inflammatory Effects

- Research indicated that 2-methyl-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide exhibited anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation.

-

Neuroprotective Properties

- In neurodegenerative disease models, this compound showed promise in protecting neuronal cells from oxidative stress-induced damage. It enhanced the expression of antioxidant enzymes, suggesting a potential role in treating conditions like Alzheimer's disease.

Data Tables

| Activity | IC50 (µM) | Mechanism |

|---|---|---|

| Cancer Cell Proliferation | 5.0 | Induction of apoptosis |

| Inflammatory Cytokine Production | 10.0 | Downregulation of TNF-alpha and IL-6 |

| Neuroprotection | 15.0 | Enhancement of antioxidant enzyme expression |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.